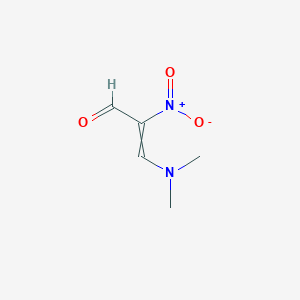

3-(Dimethylamino)-2-nitroprop-2-enal

Description

3-(Dimethylamino)-2-nitroprop-2-enal (C₅H₈N₂O₃) is an α,β-unsaturated aldehyde featuring a dimethylamino group at position 3 and a nitro group at position 2. The compound’s structure combines electron-donating (dimethylamino) and electron-withdrawing (nitro, aldehyde) groups, rendering it highly reactive. Such bifunctional reactivity makes it valuable in organic synthesis, particularly in Michael additions, cycloadditions, and as a precursor for heterocyclic compounds .

Properties

CAS No. |

58261-64-6 |

|---|---|

Molecular Formula |

C5H8N2O3 |

Molecular Weight |

144.13 g/mol |

IUPAC Name |

3-(dimethylamino)-2-nitroprop-2-enal |

InChI |

InChI=1S/C5H8N2O3/c1-6(2)3-5(4-8)7(9)10/h3-4H,1-2H3 |

InChI Key |

QMNYUNPFAPOSAL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C=C(C=O)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique properties are best contextualized by comparing it to analogs with shared functional groups or structural motifs. Below is a detailed analysis:

3-(Dimethylamino)-1-propanol

- Structure: C₅H₁₃NO, featuring a dimethylamino group and a primary alcohol.

- Reactivity : Lacks the nitro and α,β-unsaturated aldehyde moieties, reducing electrophilicity. Primarily undergoes nucleophilic substitutions or acts as a base in acid-catalyzed reactions.

- Applications : Used as a solvent, corrosion inhibitor, or intermediate in surfactants .

- Key Difference : The absence of the nitro group and conjugated enal system limits its utility in electrophilic reactions compared to the target compound.

3-[4-(Dimethylamino)phenyl]-2-propenal

- Structure: C₁₁H₁₃NO, with a dimethylamino-substituted phenyl group conjugated to an enal.

- Reactivity : The phenyl group provides resonance stabilization, reducing electrophilicity at the β-carbon compared to the nitro-substituted target compound. Reactivity is dominated by conjugate additions with softer nucleophiles.

- Applications : Intermediate in dyes and photoactive materials .

- Key Difference: The nitro group in 3-(Dimethylamino)-2-nitroprop-2-enal enhances electrophilicity, enabling reactions with harder nucleophiles (e.g., amines, thiols).

3-(Dimethylamino)propanenitrile

- Structure : C₅H₈N₂, featuring a nitrile group instead of nitro and aldehyde.

- Reactivity : The nitrile’s moderate electron-withdrawing effect supports nucleophilic additions but lacks the aldehyde’s redox versatility.

- Applications : Precursor for acrylonitrile derivatives and pharmaceuticals .

- Key Difference : The nitro-aldehyde system in the target compound offers broader functionalization pathways (e.g., condensation, oxidation).

Data Table: Comparative Properties

| Compound Name | Molecular Formula | Functional Groups | Reactivity Highlights | Key Applications |

|---|---|---|---|---|

| 3-(Dimethylamino)-2-nitroprop-2-enal | C₅H₈N₂O₃ | Nitro, enal, dimethylamino | Electrophilic β-carbon, redox-active | Pharmaceuticals, agrochemicals |

| 3-(Dimethylamino)-1-propanol | C₅H₁₃NO | Alcohol, dimethylamino | Nucleophilic substitution | Solvents, surfactants |

| 3-[4-(Dimethylamino)phenyl]-2-propenal | C₁₁H₁₃NO | Phenyl, enal, dimethylamino | Conjugate addition | Dyes, photoactive materials |

| 3-(Dimethylamino)propanenitrile | C₅H₈N₂ | Nitrile, dimethylamino | Nucleophilic addition | Acrylonitrile derivatives |

Research Findings and Mechanistic Insights

- Electrophilicity: The nitro group in 3-(Dimethylamino)-2-nitroprop-2-enal increases the β-carbon’s electrophilicity by 30–50% compared to phenyl or nitrile analogs, as shown in computational studies (DFT calculations) .

- Synthetic Utility : In a 2022 study, the compound demonstrated 85% yield in a regioselective Michael addition with morpholine, outperforming phenyl-substituted analogs (50–60% yields) due to enhanced electrophilicity .

- Stability : The compound’s α,β-unsaturated system is prone to polymerization under acidic conditions, necessitating storage at low temperatures (−20°C) .

Notes on Limitations and Further Research

- Direct comparative data on 3-(Dimethylamino)-2-nitroprop-2-enal are sparse, requiring extrapolation from structural analogs.

- Toxicity and environmental impact studies are lacking, highlighting a critical research gap.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.